Dimethyltin oxide
Overview
Description
Dimethyltin oxide, also known as Dimethyloxostannane , is a solid compound with the empirical formula C2H6OSn . It has a molecular weight of 164.78 . It is used mainly for producing PVC thermal stabilizer and powder paint enhancer and also for producing the catalysts for producing some antioxidants .
Synthesis Analysis
Dimethyltin oxide can be synthesized through various methods. One such method involves a one-pot reaction of dimethyltin oxide, 2-hydroxy-4-methoxybenzophenone, and α-amino acids, such as glycine, L-isoleucine, and L-methionine . This reaction affords respective organotin compounds with biogenic Schiff base skeletons .
Molecular Structure Analysis
The molecular structure of Dimethyltin oxide is represented by the SMILES string CSn=O
. The InChI key for this compound is WNVQCJNZEDLILP-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
Dimethyltin oxide is a solid at room temperature . It has a melting point of 380-390 °C . The compound is stable under normal conditions . It has a density of 1.8 g/mL .
Scientific Research Applications
Structural Analysis in Organometallic Chemistry
Dimethyltin(IV) oxide reacts with salicylaldoxime to form compounds useful in structural analysis in organometallic chemistry. X-ray diffraction and NMR studies have revealed complex structures involving seven-coordinate tin atoms and five-coordinate trigonal-bipyramidal geometries, providing insights into the coordination chemistry of tin compounds (Willem et al., 1996).
Physical Chemistry Experiment Teaching
Dimethyltin oxide has been utilized in physical chemistry experiment teaching, particularly in experiments involving the preparation and characterization of metal oxides and their catalytic performance in the synthesis of chemicals like dimethyl carbonate. This application helps in comprehensive training across various branches of chemistry (He De-hua, Shi Lei, Ma Ying, 2006).
Preparation of Organometallic Compounds
Research has been conducted on the preparation of organometallic compounds using dimethyltin oxide. This includes the synthesis of halogenated benzene derivatives, showcasing the role of dimethyltin oxide in facilitating organometallic reactions (Wada et al., 1992).
Catalytic Applications
Dimethyltin(IV) dichloride, derived from dimethyltin oxide, has been used as a catalyst in various reactions. It has shown effectiveness in the selective oxidation of 1,2-diols in water, offering a safe and simple method for chemical synthesis (William et al., 2013). Additionally, it has been used in the regioselective alkylation of cis-1,2-diols at room temperature, demonstrating its utility in functional group modifications (Saikam et al., 2015).
Sensor Technology
In sensor technology, dimethyltin dichloride-modified SnO2 has been used to create sensors with improved performances, particularly for the detection of gases like acetone. This application highlights the role of dimethyltin compounds in enhancing the properties of metal oxide-based sensors (Liu et al., 2019).
Infrared Spectroscopy
Dimethyltin oxide has been studied using infrared spectroscopy, contributing to our understanding of the spectral properties of methyl derivatives of elements like tin and germanium (Clark & Wilkins, 1966).
Catalysis in Green Chemistry
In green chemistry, dimethyltin oxide derivatives have catalyzed the conversion of carbon dioxide to dimethyl carbonate, showcasing their potential in environmentally friendly chemical synthesis (Choi et al., 2002).
Safety And Hazards
Future Directions
While there are many studies on Dimethyltin oxide, future research could focus on understanding its mechanism of action more clearly . Additionally, further studies could explore its potential applications in various fields, such as in the synthesis of fluorescent organotin compounds and in the green synthesis of tin oxide nanoparticles .
Relevant Papers
Several papers have been published on Dimethyltin oxide. For instance, a paper titled “Fluorescent biogenic Schiff base compounds of dimethyltin” discusses the synthesis of fluorescent organotin compounds using Dimethyltin oxide . Another paper titled “Immobilization of isolated dimethyltin species on crystalline silicates through surface modification of layered octosilicate” discusses the reaction of Dimethyltin oxide with surface silanol (SiOH) groups of silicate layers .
properties
IUPAC Name |
dimethyl(oxo)tin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.O.Sn/h2*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVQCJNZEDLILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062299 | |
Record name | Stannane, dimethyloxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyltin oxide | |
CAS RN |
2273-45-2 | |
Record name | Dimethyloxostannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2273-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyloxostannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyltin oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyltin oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, dimethyloxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stannane, dimethyloxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyloxostannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLOXOSTANNANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409QF23WO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.